Home > Products > Screening Compounds P17366 > 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine - 692732-70-0

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

Catalog Number: EVT-2804380
CAS Number: 692732-70-0
Molecular Formula: C16H15N3OS
Molecular Weight: 297.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

    Compound Description: This compound was synthesized and evaluated for its antiproliferative activity against various human cancer cell lines. It exhibited promising anticancer activity against the HT-29, A549, and MKN45 cell lines. []

    Relevance: This compound shares the thieno[3,2-d]pyrimidine core structure with 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. The key difference is the substitution at the 2- and 4-positions of the thieno[3,2-d]pyrimidine scaffold. While the target compound has a phenyl group at the 2-position and a morpholine ring at the 4-position, this related compound has a chlorine atom at the 2-position and a substituted aminoethyl group at the 4-position. []

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives

    Compound Description: This class of compounds is known to inhibit tumor necrosis factor alpha and nitric oxide. []

    Relevance: This group of derivatives directly includes 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine as a member with a phenyl substituent at the 2-position. The core structure of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine is identical to the target compound, highlighting the structural significance of this scaffold for biological activity. []

3-(4-Phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)benzonitrile

    Compound Description: This compound served as an acceptor in the development of highly efficient and long-living green thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). Its combination with indolocarbazole or diindolocarbazole donors resulted in TADF emitters with high external quantum efficiency and extended device lifetime. []

    Relevance: This compound shares the thieno[3,2-d]pyrimidine core with 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, with both compounds having a phenyl group attached to the thieno[3,2-d]pyrimidine core. The presence of benzo rings fused to the thieno[3,2-d]pyrimidine core and the benzonitrile substituent distinguishes it from the target compound. This highlights the versatility of the thieno[3,2-d]pyrimidine scaffold for different applications. []

4-(4-(2-(3-(Pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide

    Compound Description: This compound demonstrated the highest anticancer activity against HT-29 and MCF-7 cell lines among a series of synthesized urea and thiourea bearing thieno[3,2-d]pyrimidines. It also exhibited potent PI3Kα inhibitory activity. []

    Relevance: Both this compound and 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine belong to the same class of thieno[3,2-d]pyrimidine derivatives. While the target compound features a phenyl group at the 2-position and morpholine at the 4-position, this related compound has a more complex substitution pattern with a piperazine ring linked to a thioureidoethyl chain at the 4-position and a carboxamide group at the 6-position of the thieno[3,2-d]pyrimidine core. []

    Compound Description: GNE-317 is a phosphatidylinositol 3-kinase (PI3K) inhibitor evaluated for its brain and tumor distribution in glioblastoma models. It exhibited uniform distribution throughout the brain, in contrast to the limited tumor penetration of pictilisib. []

Overview

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation. The compound's unique structure combines a thieno[3,2-d]pyrimidine core with a morpholine moiety, which enhances its pharmacological properties.

Source and Classification

The compound is identified by the Chemical Abstracts Service registry number 692732-70-0. It is classified under thienopyrimidine derivatives, which are frequently explored for their anti-cancer, anti-inflammatory, and anti-viral properties. The specific structural features of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine contribute to its classification as a potential inhibitor of key signaling pathways in cancer biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves a multi-step process:

  1. Starting Materials: The synthesis often begins with methyl 3-aminothiophene-2-carboxylate and formamidine acetate.
  2. Key Steps:
    • Condensation Reaction: The initial step involves the condensation of the starting materials to form an intermediate.
    • Chlorination: The intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to introduce a chlorine atom.
    • Nucleophilic Substitution: Finally, a nucleophilic substitution reaction occurs where morpholine is introduced to replace the chlorine atom, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions and employing large-scale reactors for cost-effective production.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine can be described as follows:

  • Core Structure: It features a thieno[3,2-d]pyrimidine ring system fused with a phenyl group at one position.
  • Morpholine Ring: Attached to the pyrimidine core is a morpholine ring, which contributes to its solubility and biological activity.

The molecular formula is C₁₅H₁₄N₂S, with a molecular weight of approximately 270.35 g/mol.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo several chemical reactions:

  1. Oxidation: This involves adding oxygen or removing hydrogen from the compound using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
  3. Substitution: The compound can participate in substitution reactions where functional groups are exchanged under specific conditions .

Common Reagents and Conditions

For these reactions:

  • Oxidation Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Conditions: Typically involves nucleophiles like amines or thiols.
Mechanism of Action

The mechanism of action for 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine primarily involves its inhibition of tumor necrosis factor alpha and nitric oxide production. These mediators play critical roles in inflammatory responses and tumor progression. By targeting these pathways, the compound demonstrates potential anti-inflammatory and anti-cancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as crystalline solids.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data regarding melting points or boiling points are not widely reported but can be determined through experimental methods during synthesis.

Applications

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine has significant potential in scientific research:

  1. Anti-Cancer Research: It has been evaluated for its ability to inhibit tumor cell proliferation and disrupt microtubule formation by interacting with the colchicine-binding site on tubulin.
  2. Inflammatory Disorders: Due to its inhibitory effects on pro-inflammatory mediators, it may serve as a candidate for treating various inflammatory conditions.
  3. Drug Development: This compound serves as a lead structure for developing new therapeutic agents targeting specific kinases involved in cancer signaling pathways .
Introduction to Thieno[3,2-d]pyrimidine-Based Therapeutics in Oncology

Role of Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Signaling Pathway in Oncogenesis

[2] [6] [9]

The Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin signaling pathway is a master regulator of cellular processes critical to cancer development, including proliferation, survival, metabolism, and angiogenesis. Upon activation by growth factors or cytokines, Class I Phosphatidylinositol 3-Kinase (subdivided into IA: α, β, δ isoforms; IB: γ isoform) phosphorylates phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate. This lipid second messenger recruits Phosphatidylinositol-Dependent Kinase 1 and Protein Kinase B to the plasma membrane, where Phosphatidylinositol-Dependent Kinase 1 phosphorylates Protein Kinase B at Thr308. Full activation requires Mammalian Target of Rapamycin Complex 2-mediated Ser473 phosphorylation. Activated Protein Kinase B phosphorylates numerous downstream effectors, including Mammalian Target of Rapamycin Complex 1, which drives protein synthesis and cell growth. Dysregulation occurs via multiple mechanisms: PIK3CA (encoding Phosphatidylinositol 3-Kinaseα) mutations (e.g., H1047R, E545K) occur in 10-30% of breast, ovarian, and colorectal cancers; PTEN (phosphatase antagonizing Phosphatidylinositol 3-Kinase) loss is frequent in glioblastoma and prostate cancer; and receptor tyrosine kinase amplification hyperactivates the pathway upstream. This aberrant signaling creates a dependency loop ("oncogene addiction"), making inhibition a compelling therapeutic strategy. Notably, Phosphatidylinositol 3-Kinaseα is the most frequently mutated kinase across cancers, underscoring its centrality in oncogenesis.

Table 1: Key Components of the Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Their Oncogenic Alterations

ComponentFunctionOncogenic AlterationsTumor Associations
Phosphatidylinositol 3-Kinaseα (Class IA)Catalytic subunit generating phosphatidylinositol-3,4,5-trisphosphateGain-of-function mutations (e.g., H1047R, E542K, E545K)Breast, ovarian, colorectal, gastric cancers
PTENLipid phosphatase dephosphorylating phosphatidylinositol-3,4,5-trisphosphateDeletions, inactivating mutations, epigenetic silencingGlioblastoma, prostate cancer, melanoma
Protein Kinase BSerine/threonine kinase regulating survival and growthAmplification (e.g., AKT1 E17K mutation)Breast, ovarian, lung cancers
Mammalian Target of Rapamycin Complex 1Protein complex regulating translation and autophagyUpstream pathway activation; rare mTOR mutationsRenal cell carcinoma, hepatocellular carcinoma

Thieno[3,2-d]pyrimidine Scaffolds as Privileged Structures in Anticancer Drug Design

[2] [6] [10]

Thieno[3,2-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural mimicry of purine nucleobases, enabling competitive binding to adenosine triphosphate pockets in kinases. This bicyclic system consists of a pyrimidine ring fused with a thiophene at the 3,2-bond, conferring planar geometry optimal for π-π stacking interactions in hydrophobic kinase domains. Its synthetic versatility allows regioselective modifications at C-2, C-4, C-6, and N-3, facilitating rational drug design. Crucially, the sulfur atom enhances membrane permeability and modulates electronic properties, while nitrogen atoms provide hydrogen-bonding acceptors. Pictilisib exemplifies this scaffold’s potential, acting as a potent Phosphatidylinositol 3-Kinase inhibitor (Phosphatidylinositol 3-Kinaseα half maximal inhibitory concentration = 3 nM) that progressed to Phase II trials. The 4-position is particularly amenable to derivatization; substitution with morpholine (as in 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine) enables critical hydrogen bonding with kinase hinge residues. Structure-Activity Relationship studies reveal that C-2 aryl/heteroaryl groups (e.g., phenyl, indazol-5-yl, pyridin-3-yl) project into hydrophobic affinity pockets, enhancing potency and isoform selectivity. For instance, apitolisib incorporates a 2-indazolyl group to achieve dual Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin inhibition. Recent work demonstrates that C-6 modifications (e.g., cinnamamide, aroyl hydrazone) exploit solvent-exposed regions, improving pharmacokinetics and enabling multitarget engagement.

Table 2: Structural Features and Biological Significance of Thieno[3,2-d]pyrimidine Modifications

PositionCommon SubstituentsStructural RoleBiological ImpactClinical Examples
C-2Aryl (e.g., phenyl), heteroarylOccupies hydrophobic region II; modulates selectivityLarger groups enhance Phosphatidylinositol 3-Kinaseα affinityPictilisib (2-morpholinopyridine)
C-4Morpholine, amine, triazoleH-bonds with hinge residue (e.g., Val882 in Phosphatidylinositol 3-Kinaseγ)Essential for kinase inhibition; morpholine optimizes hinge bindingApitolisib (4-morpholine)
C-6H, Br, Me, cinnamamide, hydrazideProjects into solvent region; modulates solubilityEnables additional interactions (e.g., Lys802, Asp841); improves pharmacokineticsGDC-0084 (6-fluorophenyl)
C-7H, Br, MeMinor influence on core conformationBromine enhances antiproliferative activity in some contextsCompound 2 in [1]

Rationale for Morpholine Substitution in Kinase-Targeted Therapies

[2] [3] [4]

Morpholine substitution at C-4 of thieno[3,2-d]pyrimidines is a strategic design element rooted in structural biology insights. X-ray crystallography of Phosphatidylinositol 3-Kinaseγ complexes (e.g., Protein Data Bank identifier: 3DBS) reveals that the morpholine oxygen forms a key hydrogen bond with the backbone NH of Val882 in the hinge region, a residue conserved across Phosphatidylinositol 3-Kinase isoforms as Val851 (α), Val848 (β), and Val882 (γ). This interaction is energetically critical for adenosine triphosphate-competitive inhibition, with bond lengths optimally maintained at 2.6–2.8 Å. Beyond hydrogen bonding, morpholine’s saturated ring adopts a chair conformation that optimally orients the oxygen lone pairs while minimizing steric clashes. Electronic effects also contribute: morpholine’s electron-donating capability elevates the highest occupied molecular orbital energy of the thienopyrimidine core, enhancing π-stacking with aromatic kinase residues (e.g., Trp812). Structure-Activity Relationship analyses demonstrate that replacing morpholine with piperazine reduces Phosphatidylinositol 3-Kinaseα affinity 10-fold, while N-methylpiperazine abolishes activity, underscoring the requirement for a hydrogen-bond acceptor without steric hindrance. In 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, the morpholine moiety’s role extends beyond hinge binding; it positions the C-2 phenyl group toward a hydrophobic cleft formed by Ile831, Ile879, and Met953, exploiting isoform-specific differences. This "morpholine anchor" strategy enables selective inhibition: compounds like pictilisib achieve 100-fold selectivity for Phosphatidylinositol 3-Kinaseα over Phosphatidylinositol 3-Kinaseβ. Recent optimizations incorporate morpholine into dual Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin inhibitors by leveraging the conserved valine in Mammalian Target of Rapamycin’s hinge region, demonstrating its versatility across the kinome.

Properties

CAS Number

692732-70-0

Product Name

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

IUPAC Name

4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

Molecular Formula

C16H15N3OS

Molecular Weight

297.38

InChI

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2

InChI Key

RBDRSWPTRGNKIG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.